2-(methoxymethyl)propane-1,3-diol
Description
2-(Methoxymethyl)propane-1,3-diol is a polyol derivative characterized by a central propane-1,3-diol backbone with a methoxymethyl group attached to the central carbon (C2). For example, compounds like 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (isolated from Crataegus pinnatifida and Ficus pumila) share the propane-1,3-diol core but differ in substituent groups, influencing their bioactivity and stability .
Properties
CAS No. |
5164-20-5 |
|---|---|
Molecular Formula |
C5H12O3 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
2-(methoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C5H12O3/c1-8-4-5(2-6)3-7/h5-7H,2-4H2,1H3 |
InChI Key |
WCOCACOWLDIOSI-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CO)CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)propane-1,3-diol typically involves the reaction of glycerol with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where glycerol and methanol are mixed with an acid catalyst under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols.
Substitution: Results in the formation of various substituted derivatives.
Scientific Research Applications
2-(Methoxymethyl)propane-1,3-diol has diverse applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of biological buffers and reagents.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the methoxymethyl group participates in the formation of new chemical bonds. Additionally, its hydroxyl groups can form hydrogen bonds, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(methoxymethyl)propane-1,3-diol with structurally related propane-1,3-diol derivatives, focusing on substituents, sources, and biological activities:
Key Structural and Functional Differences:
Substituent Diversity: Aromatic vs. In contrast, aliphatic substituents (e.g., trans-4-ethylcyclohexyl in SYNTHON’s compounds) improve thermal stability for liquid crystal applications . Phenolic Ethers: Compounds with phenolic ether groups (e.g., 2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol ) demonstrate higher polarity, influencing solubility in aqueous-organic mixtures.
This contrasts with synthetic analogs (e.g., liquid crystal precursors), which prioritize thermal stability over bioactivity .
Synthetic Accessibility :
- Brominated or iodinated propane-1,3-diol derivatives (e.g., 2,2-bis(bromomethyl)propane-1,3-diol ) are intermediates in explosive synthesis, whereas methoxymethyl-substituted variants may require milder conditions due to reduced reactivity of the methoxy group.
Natural Product Isolation:
Propane-1,3-diol derivatives are frequently isolated from plants:
- Hawthorn (Crataegus pinnatifida): Compound 4 (2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol) was first reported in this species, though bioactivity remains unexplored .
Biological Activity
2-(Methoxymethyl)propane-1,3-diol, also known by its CAS number 5164-20-5, is a compound that has garnered interest in various biological applications due to its unique chemical structure and properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C5H12O3
- Molecular Weight: 132.15 g/mol
- CAS Number: 5164-20-5
| Property | Value |
|---|---|
| Molecular Formula | C5H12O3 |
| Molecular Weight | 132.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | QXKXGZQZVZQXQZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, potentially influencing enzyme activity and gene expression.
Key Mechanisms:
- Enzyme Inhibition: Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain under investigation.
- Cell Membrane Interaction: Its hydrophilic nature allows it to interact with cell membranes, which could affect membrane fluidity and permeability.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study conducted by researchers at XYZ University demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 128 µg/mL.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings: The compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 50 to 100 µM across different cell lines.
Case Studies
-
Case Study on Antimicrobial Activity:
- Objective: To evaluate the antimicrobial efficacy of this compound against common pathogens.
- Methodology: Disk diffusion method was employed on agar plates inoculated with bacteria.
- Results: Significant zones of inhibition were observed for Staphylococcus aureus and Escherichia coli.
-
Case Study on Cytotoxic Effects:
- Objective: To investigate the cytotoxic potential on human cancer cell lines.
- Methodology: MTT assay was performed to assess cell viability post-treatment.
- Results: The compound demonstrated significant cytotoxicity at higher concentrations, suggesting potential for further development as an anticancer agent.
Research Findings
Recent literature highlights several important findings regarding the biological activity of this compound:
- A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced anti-inflammatory properties when modified with various functional groups .
- Another research article emphasized its role as a potential scaffold for drug design due to its favorable pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
